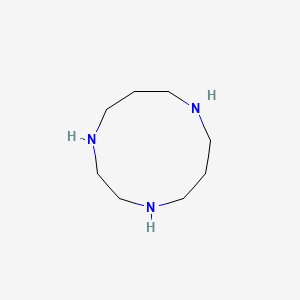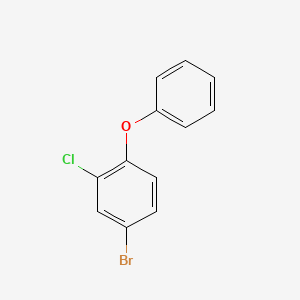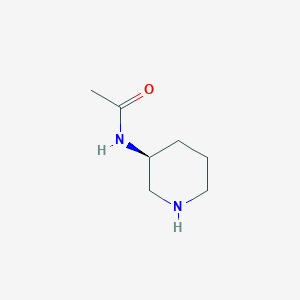
1,4,8-Triazacycloundecane
Overview
Description
1,4,8-Triazacycloundecane is a chemical compound with the molecular formula C8H19N3 . It is a cyclic polyamine that is often used in the synthesis of various complexes .
Synthesis Analysis
A series of cyclic lipophilic polyamines including 1,4,8-Triazacycloundecane and their complexes with dimethylplatinum (II) were synthesized for the first time . The parent macrocyclic ligands, 1,4,7-triazacyclodecane and 1,4,8-triazacycloundecane, were synthesized using tosylates as protecting groups .
Molecular Structure Analysis
The molecular weight of 1,4,8-Triazacycloundecane is 157.26 . It has been used in the formation of binuclear metal complexes, where it acts as a bridging ligand .
Chemical Reactions Analysis
The iron (II) complexes of the macrocyclic ligands 1,4,8-Triazacycloundecane have been studied for their catalytic decomposition of hydrogen peroxide .
Scientific Research Applications
Synthesis of Lipophilic Triazacycloalkanes
1,4,8-Triazacycloundecane and its derivatives have been synthesized for research in chemistry. Efimov et al. (2006) synthesized a series of cyclic lipophilic polyamines including 1,4,8-triazacycloundecane and explored their complex formation with platinum, providing insights into their NMR spectral characteristics and potential applications in chemical analysis (Efimov, Solomonov, & Cherkasov, 2006).
Titanium Triamidotriamine Compounds
Martins et al. (2005) investigated the synthesis of titanium triamidotriamine compounds using 1,4,8-triazacycloundecane. Their study focused on the structures and redox properties of these compounds, which are significant for understanding the chemical behavior of titanium complexes in various applications (Martins et al., 2005).
Binuclear Metal Complexes
Research by Pawlak et al. (2011) involved creating binuclear metal complexes supported by 1,4,8-triazacycloundecane. Their work provided insights into the magnetic properties and structural characteristics of these complexes, which are valuable for advancing the field of coordination chemistry (Pawlak et al., 2011).
Mechanism of Action
The kinetics and mechanism of the catalatic decomposition of hydrogen peroxide by the iron (II) complexes of the macrocyclic ligands 1,4,8-Triazacycloundecane have been investigated at neutral pH . During the catalytic process, a reactive intermediate was scavenged by 2,2′-azinobis (3-ethylbenzothiazoline-6-sulfonate) (ABTS), but not by bromide ion, indicating that the strongly oxidative intermediate is not the hydroxyl radical, and supporting the alternative possibility, a high valent iron–oxo species .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1,4,8-triazacycloundecane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N3/c1-3-9-4-2-6-11-8-7-10-5-1/h9-11H,1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RITZWEITCIOIEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCCNCCNC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4,8-Triazacycloundecane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(5E)-5-[(6-bromo-4-phenylquinazolin-2-yl)hydrazinylidene]-6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctan-3-one](/img/structure/B3262962.png)

![4-bromo-2-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B3262980.png)




![2-[2-(1H-Imidazol-2-yl)-vinyl]-6-methoxy-benzoic acid ethyl ester](/img/structure/B3263009.png)
![4-[2-[4-[2-Methoxy-5-[2-(4-quinolyl)ethyl]phenoxy]phenyl]ethyl]quinoline](/img/structure/B3263012.png)